1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride
Overview
Description
1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with isoquinoline alkaloids, which are a large group of natural products known for their diverse biological activities . These interactions can influence the activity of enzymes and proteins, leading to changes in biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exert effects on neurodegenerative disorders by interacting with specific cellular pathways . These interactions can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but its effects can diminish over time due to degradation . Long-term effects on cellular function have also been observed, indicating that prolonged exposure can lead to significant changes in cell behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters or binding proteins, affecting its localization and accumulation . These interactions are essential for understanding how the compound exerts its effects in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in various cellular processes.
Preparation Methods
The synthesis of 1,2,3,4-Tetra
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;;/h1-2,5,11H,3-4,6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFVRHQVKXKFNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655182 | |
Record name | 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200137-80-0 | |
Record name | 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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